Product packaging for Hexanamide, 2-ethyl-N-propyl-(Cat. No.:CAS No. 128666-07-9)

Hexanamide, 2-ethyl-N-propyl-

Cat. No.: B14272393
CAS No.: 128666-07-9
M. Wt: 185.31 g/mol
InChI Key: QYMBGKVCPIIRAL-UHFFFAOYSA-N
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Description

Hexanamide, 2-ethyl-N-propyl- is an organic compound with the molecular formula C11H23NO . This molecule is characterized by a hexanamide backbone that is substituted with a 2-ethyl group on the carbon chain and an N-propyl group on the nitrogen atom, classifying it as a tertiary amide . As part of the amide family, this compound features a carboxamide group, a key functional group known for its stability and presence in a wide range of biological and synthetic molecules . The specific physical and chemical properties of amides, such as hydrogen bonding potential and solubility, are influenced by their substitution pattern, whether they are primary, secondary, or tertiary . Researchers value this and similar amide compounds for their utility in organic synthesis and as potential intermediates in the development of specialty chemicals . All amides share a common structural feature where a carbonyl group is linked to a nitrogen atom, making them derivatives of carboxylic acids . This product is provided for laboratory research purposes only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23NO B14272393 Hexanamide, 2-ethyl-N-propyl- CAS No. 128666-07-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

128666-07-9

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

2-ethyl-N-propylhexanamide

InChI

InChI=1S/C11H23NO/c1-4-7-8-10(6-3)11(13)12-9-5-2/h10H,4-9H2,1-3H3,(H,12,13)

InChI Key

QYMBGKVCPIIRAL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)NCCC

Origin of Product

United States

Synthetic Methodologies and Pathways for Hexanamide, 2 Ethyl N Propyl

Direct Amidation Strategies for Carboxylic Acid Derivatives

Direct amidation methods offer a straightforward approach to the synthesis of Hexanamide (B146200), 2-ethyl-N-propyl-, by directly forming the amide bond from carboxylic acid derivatives.

Conventional Amidation Reactions with Amines

The most traditional route to N-substituted amides like Hexanamide, 2-ethyl-N-propyl-, involves the direct reaction of a carboxylic acid with an amine. In this case, 2-ethylhexanoic acid is reacted with n-propylamine. This reaction is typically performed at elevated temperatures to drive the dehydration process and favor the formation of the amide. While direct, this method often requires harsh conditions and can result in an equilibrium mixture, necessitating the removal of water to achieve high yields. libretexts.org The reaction is fundamentally an acid-base reaction followed by a slow, thermally driven dehydration.

Table 1: Typical Conditions for Conventional Amidation

ParameterValue
Reactants2-Ethylhexanoic Acid, n-Propylamine
Temperature160-200 °C
CatalystNone (thermal condensation)
ByproductWater

Enzyme-Catalyzed Amidation Approaches

Enzymatic methods provide a greener and more selective alternative for amide synthesis. Lipases, particularly Candida antarctica lipase (B570770) B (CALB), are effective catalysts for the amidation of carboxylic acids with amines under milder conditions. rsc.orgrsc.org The synthesis of N-propyl-hexanamide has been achieved with good yields using CALB. researchgate.net This enzymatic approach operates at lower temperatures and avoids the use of harsh reagents, making it an attractive method for the synthesis of Hexanamide, 2-ethyl-N-propyl-. sioc-journal.cn The enzyme's high selectivity can also be beneficial in complex syntheses. nih.gov

Table 2: Enzyme-Catalyzed Synthesis of N-propyl-hexanamide

ParameterValue
EnzymeCandida antarctica Lipase B (CALB)
SubstratesHexanoic Acid, n-Propylamine
Temperature60-90 °C
Reaction Time16-20 hours
Yield77.4-82.3%
Source researchgate.netsioc-journal.cn

Solvent-Free Amidation Techniques utilizing Hexafluoroisopropyl Esters

A rapid and efficient solvent-free method for amide synthesis involves the reaction of hexafluoroisopropyl (HFIP) esters with amines. arcjournals.org For the synthesis of Hexanamide, 2-ethyl-N-propyl-, the corresponding hexafluoroisopropyl-2-ethylhexanoate would be reacted with n-propylamine. This reaction proceeds readily at moderate temperatures in the presence of a base like triethylamine, offering high conversions in a short timeframe. The high reactivity of the HFIP ester facilitates the amidation process.

Table 3: Solvent-Free Amidation with HFIP Esters

ParameterValue
EsterHexafluoroisopropyl-2-ethylhexanoate
Aminen-Propylamine
CatalystTriethylamine (NEt3)
Temperature80 °C
Reaction Time30 minutes
Source arcjournals.org

Amide Formation from Amine Hydrochloride Salts and Orthoesters

A practical and high-yielding protocol for amide synthesis involves the reaction of amine hydrochloride salts with orthoesters. tandfonline.comukolegija.lt In this approach, n-propylamine hydrochloride would be reacted with an orthoester derived from 2-ethylhexanoic acid, such as triethyl 2-ethylorthohexanoate. These reactions can be performed under solvent-free conditions or with microwave irradiation to reduce reaction times. tandfonline.com The mechanism is believed to proceed through an O-alkylimidate intermediate. acs.orgacs.org This method is particularly useful as it allows for the direct use of amine hydrochloride salts, which are often more stable and easier to handle than the free amines. researchgate.net

Multistep Synthetic Routes and Precursor Utilization

Multistep syntheses provide an alternative pathway to Hexanamide, 2-ethyl-N-propyl-, often involving the use of more reactive intermediates to achieve higher yields and purity.

Synthesis via Acyl Halides and Amine Intermediates

A common and highly effective multistep route for the preparation of amides is the reaction of an acyl chloride with an amine. chemguide.co.uk For the synthesis of Hexanamide, 2-ethyl-N-propyl-, this would involve the initial conversion of 2-ethylhexanoic acid to its more reactive derivative, 2-ethylhexanoyl chloride. framochem.comchemeo.com This is typically achieved using reagents such as thionyl chloride or oxalyl chloride. acs.org The resulting 2-ethylhexanoyl chloride is then reacted with n-propylamine. This reaction is generally fast and exothermic, and it is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. chemguide.co.ukacs.org

Table 4: Two-Step Synthesis via Acyl Chloride

StepReactantsReagentsProduct
12-Ethylhexanoic AcidThionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)2-Ethylhexanoyl Chloride
22-Ethylhexanoyl Chloride, n-PropylamineBase (e.g., Triethylamine)Hexanamide, 2-ethyl-N-propyl-

Exploration of Alternative Hexanamide Backbone Assembly

The traditional and most direct method for synthesizing Hexanamide, 2-ethyl-N-propyl- involves the condensation of 2-ethylhexanoic acid and n-propylamine. However, several alternative strategies can be employed for the assembly of the hexanamide backbone, often starting from different precursors.

One common alternative involves the use of more reactive derivatives of the carboxylic acid. For instance, 2-ethylhexanoyl chloride , an acid halide, can react readily with n-propylamine. This reaction, known as aminolysis, is typically rapid and high-yielding. The process generally requires two equivalents of the amine; one acts as the nucleophile, and the second functions as a base to neutralize the hydrogen chloride byproduct. jove.com

Another approach is the aminolysis of esters. A methyl or ethyl ester of 2-ethylhexanoic acid can react with n-propylamine to form the desired amide. This method is often less vigorous than using acid halides but may require heat or a higher concentration of the amine to proceed efficiently due to the lower reactivity of esters compared to acid halides. jove.com

A more recent and innovative approach involves a three-component reaction utilizing isocyanides, alkyl halides, and water. catrin.com In the context of Hexanamide, 2-ethyl-N-propyl-, this could potentially involve a carefully selected isocyanide and an alkyl halide that can generate the 2-ethylhexanoyl moiety, which then reacts with n-propylamine. This method offers a convergent and potentially more efficient route, using readily available starting materials. catrin.com

Furthermore, the Ritter reaction presents another pathway, where a nitrile is reacted with an alcohol in the presence of a strong acid catalyst to form an amide. acs.org For the synthesis of Hexanamide, 2-ethyl-N-propyl-, this would conceptually involve reacting a nitrile that can serve as a precursor to the 2-ethylhexyl group with n-propanol.

The table below summarizes these alternative pathways.

Starting Materials Reaction Type Key Features Reference
2-ethylhexanoyl chloride + n-propylamineAminolysisHigh reactivity, often high yield, requires a base. jove.com
Methyl 2-ethylhexanoate (B8288628) + n-propylamineAminolysisMilder conditions than acid halides, may require heat. jove.com
Isocyanide + Alkyl Halide + Water/AmineMulti-componentConvergent, uses readily available starting materials. catrin.com
2-ethylhexanenitrile precursor + n-propanolRitter ReactionUtilizes a nitrile and an alcohol with an acid catalyst. acs.org

Optimization of Reaction Conditions and Yield Enhancement

Optimizing the synthesis of Hexanamide, 2-ethyl-N-propyl- from 2-ethylhexanoic acid and n-propylamine is crucial for maximizing yield and purity while minimizing costs and environmental impact. Key areas of optimization include the choice of catalysts, the use of dehydrating agents, and the implementation of advanced process technologies.

Direct thermal condensation of carboxylic acids and amines to form amides is possible but often requires high temperatures (above 160°C), which can be unsuitable for sensitive substrates. mdpi.comscispace.com Catalytic methods offer milder reaction conditions and improved efficiency.

Boron-based catalysts have emerged as highly effective for direct amidation. Boronic acids, for example, can catalyze the reaction between a carboxylic acid and an amine at room temperature, often in the presence of molecular sieves to remove the water byproduct. organic-chemistry.orgacs.org Specific catalysts like 5-methoxy-2-iodophenylboronic acid (MIBA) have shown high activity for direct amidation under mild conditions. organic-chemistry.org Another class of boron catalysts, such as the 1,3-Dioxa-5-aza-2,4,6-triborinane (DATB) derivative, has proven efficient for a wide range of substrates with low catalyst loadings. mdpi.comscispace.com

Metal-based catalysts also play a significant role. Systems using titanium, zirconium, and other transition metals have been developed for direct amidation. acs.org For instance, a ruthenium-PNNH complex has been shown to catalyze the synthesis of amides from esters and amines at low temperatures. acs.org

The following table provides examples of catalytic systems applicable to amide synthesis.

Catalyst Type Example Catalyst Typical Conditions Reference
Boronic Acid5-methoxy-2-iodophenylboronic acid (MIBA)Room temperature, with molecular sieves. organic-chemistry.org
Boron Heterocycle1,3-Dioxa-5-aza-2,4,6-triborinane (DATB)Low catalyst loading (e.g., 0.5 mol%). mdpi.comscispace.com
Transition MetalRuthenium-PNNH complexLow temperatures (e.g., reflux in Et2O). acs.org
BiocatalystCandida antarctica lipase B (CAL-B)35-60 °C. diva-portal.org

The direct condensation of a carboxylic acid and an amine produces water as a byproduct. The accumulation of water can hinder the reaction by shifting the equilibrium back towards the reactants. Therefore, the removal of water is critical for achieving high conversion. mdpi.comscispace.com

Dehydrating agents are commonly employed to trap this water. Molecular sieves are frequently used and allow the reaction to proceed at lower temperatures. mdpi.comcatalyticamidation.info However, they must be thoroughly dried before use and may not be ideal for large-scale synthesis. mdpi.com

Carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC), are classic dehydrating agents that activate the carboxylic acid to facilitate the reaction with the amine. jove.com The DCC is converted to dicyclohexylurea, which is a stable byproduct. jove.com

Other strong dehydrating agents include phosphorus-based compounds like phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). solubilityofthings.comchemistrysteps.com These reagents are highly effective but can be harsh and may not be suitable for all substrates.

Dehydrating Agent Mechanism of Action Advantages Disadvantages Reference
Molecular SievesPhysical adsorption of water.Mild conditions, compatible with many catalysts.Requires pre-drying, may not be scalable. mdpi.comcatalyticamidation.info
Dicyclohexylcarbodiimide (DCC)Activates carboxylic acid, forms urea (B33335) byproduct.Effective at promoting amide bond formation.Produces a solid byproduct that needs removal. jove.com
Phosphorus Pentoxide (P₂O₅)Strong chemical dehydration.Highly effective.Harsh conditions, can lead to side reactions. chemistrysteps.com
Thionyl Chloride (SOCl₂)Converts carboxylic acid to acid chloride in situ.Highly reactive intermediate.Generates corrosive HCl and SO₂ byproducts. solubilityofthings.comchemistrysteps.com

Modern synthetic chemistry is increasingly moving towards more efficient and sustainable manufacturing processes. Continuous flow chemistry offers significant advantages over traditional batch processing for amide synthesis. thieme-connect.com In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This can lead to higher yields, improved safety (especially when dealing with hazardous intermediates), and easier scalability. acs.orgthieme-connect.comrsc.org For example, a solvent-free continuous flow protocol using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) has been developed for the synthesis of various amides with high yields. rsc.org

Automated synthesis platforms further enhance efficiency, particularly for the rapid synthesis of libraries of compounds for screening purposes. researchgate.net These systems can automate the entire workflow, from reagent addition to reaction work-up and purification. researchgate.netthieme-connect.com For amide synthesis, automated systems can utilize pre-packed capsules containing the necessary reagents, allowing for the parallel synthesis of numerous amide-containing compounds with high purity and yield. researchgate.net The optimization of automated solid-phase synthesis has also been explored, achieving high stepwise yields in short coupling times. nih.govacs.org

Technology Key Advantages Example Application Reference
Continuous Flow SynthesisEnhanced safety, scalability, precise control, higher yields.Solvent-free amide synthesis using a screw reactor. rsc.org acs.orgthieme-connect.comrsc.orgrsc.org
Automated Parallel SynthesisHigh throughput, rapid library generation, user-friendly.Use of pre-packed capsules for automated amide bond formation. researchgate.net researchgate.netthieme-connect.comnih.govacs.org

Chemical Reactivity and Transformation Mechanisms of Hexanamide, 2 Ethyl N Propyl

Fundamental Amide Reactivity Studies

Amides are generally the most stable of the carboxylic acid derivatives, a characteristic attributed to the resonance stabilization between the nitrogen lone pair and the carbonyl group. However, under appropriate conditions, they undergo several key transformations.

Hydrolysis Pathways

The hydrolysis of Hexanamide (B146200), 2-ethyl-N-propyl- involves the cleavage of the resilient amide bond to yield 2-ethylhexanoic acid and N-propylamine. This transformation can be achieved under either acidic or basic conditions, typically requiring heat. libretexts.orgpressbooks.pub

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com This activation facilitates nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer from the oxygen to the nitrogen atom makes the amino group a better leaving group. The collapse of the tetrahedral intermediate results in the formation of 2-ethylhexanoic acid and N-propylammonium ion. The protonation of the resulting amine renders the reaction essentially irreversible. youtube.com

Base-Promoted Hydrolysis: In the presence of a strong base, such as hydroxide (B78521) ions, a nucleophilic acyl substitution occurs. libretexts.org The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate. The reformation of the carbonyl double bond leads to the expulsion of the N-propylamide anion. This is followed by an acid-base reaction where the strongly basic amide anion deprotonates the carboxylic acid, forming a carboxylate salt and N-propylamine. libretexts.orgallen.in Due to the poor leaving group ability of the amide anion, this reaction is often more challenging than acid-catalyzed hydrolysis and requires vigorous conditions. pressbooks.pub

ConditionReagentsProductsGeneral Mechanism
AcidicH3O+, Heat2-Ethylhexanoic acid, N-Propylammonium ionProtonation of carbonyl, nucleophilic attack by water, elimination of protonated amine. libretexts.orgyoutube.com
BasicOH-, Heat, then H3O+ workup2-Ethylhexanoate (B8288628) salt, N-PropylamineNucleophilic attack by hydroxide, elimination of amide anion, deprotonation of carboxylic acid. libretexts.orgallen.in

Oxidation Reactions

The oxidation of tertiary amides like Hexanamide, 2-ethyl-N-propyl- is not as straightforward as that of primary or secondary amides. Direct oxidation of the carbonyl group is generally difficult. However, oxidation can occur at positions alpha to the nitrogen atom. While specific studies on Hexanamide, 2-ethyl-N-propyl- are not prevalent, general methodologies for the Cα–H oxidation of acyclic tertiary amines to amides using catalysts like iron have been developed. thieme-connect.com It is plausible that under specific oxidative conditions, reactions at the N-alkyl groups could occur, potentially leading to dealkylation or the formation of more complex products. Another possibility involves the formation of enamines through an iridium-catalyzed reduction followed by functionalization. acs.org

Reduction Transformations to Amines

A significant transformation of tertiary amides is their reduction to tertiary amines. Hexanamide, 2-ethyl-N-propyl- can be reduced to 2-ethyl-N-propyl-1-hexanamine. This reaction is typically accomplished using powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org Less reactive reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for amide reduction. ucalgary.ca

The mechanism involves the nucleophilic addition of a hydride ion from LiAlH₄ to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. ucalgary.ca The oxygen atom coordinates to the aluminum species, making it a good leaving group. The lone pair on the nitrogen atom then expels the O-Al species to form a transient iminium ion. A second hydride ion from another equivalent of LiAlH₄ rapidly attacks the iminium ion, yielding the final tertiary amine product, 2-ethyl-N-propyl-1-hexanamine. masterorganicchemistry.comchemistrysteps.com

ReagentSolventProductKey Intermediate
Lithium Aluminum Hydride (LiAlH4)Diethyl ether or Tetrahydrofuran (THF)2-Ethyl-N-propyl-1-hexanamineIminium ion ucalgary.ca

Nucleophilic Substitution Reactions

The amide group is generally a poor leaving group, making nucleophilic acyl substitution reactions on amides less favorable compared to other carboxylic acid derivatives like acid chlorides or esters. libretexts.orgfiveable.me Consequently, direct displacement of the N-propylamino group by another nucleophile is challenging. However, reactions can occur with highly reactive nucleophiles. For instance, tertiary amides can react with organolithium reagents to form ketones after hydrolysis of the intermediate. wikipedia.org The reaction proceeds through a stable tetrahedral intermediate which does not readily eliminate the amide anion.

Regioselectivity and Stereoselectivity in Amide Derivatization

The derivatization of Hexanamide, 2-ethyl-N-propyl- can be directed to the α-carbon position. The protons on the carbon adjacent to the carbonyl group (the α-carbon) are weakly acidic and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in reactions with electrophiles, such as alkyl halides.

For Hexanamide, 2-ethyl-N-propyl-, the α-carbon is a stereocenter. Therefore, derivatization at this position can have stereochemical implications. Enantioselective α-alkylation of amides has been achieved using chiral catalysts, which can control the stereochemistry of the newly formed carbon-carbon bond. nih.gov While specific studies on this molecule are not available, it is a candidate for such stereocontrolled derivatizations. The regioselectivity of alkylation is directed to the α-carbon due to the enhanced acidity of the α-protons.

Investigation of Reaction Kinetics and Mechanistic Pathways

The kinetics of amide hydrolysis have been studied for model compounds. The hydrolysis reaction is typically first-order with respect to the amide and the hydrolyzing agent (e.g., water in high-temperature conditions). researchgate.netpsu.edu The rate of hydrolysis is pH-dependent, with increased rates at both low and high pH. researchgate.net The reaction rate is also sensitive to the steric bulk of the substituents on both the acyl carbon and the nitrogen atom. researchgate.netresearchgate.net In the case of Hexanamide, 2-ethyl-N-propyl-, the ethyl group at the α-position and the propyl group on the nitrogen would be expected to influence the rate of reactions at the carbonyl center due to steric hindrance.

Mechanistic studies, particularly for hydrolysis, point towards a nucleophilic substitution pathway (SN2-type) at the acyl carbon. researchgate.net For reduction with LiAlH₄, the mechanism proceeds through nucleophilic addition of hydride followed by elimination of the oxygen atom and a subsequent second hydride addition. ucalgary.ca

In-Depth Analysis of Hexanamide, 2-ethyl-N-propyl- Reveals Gaps in Current Scientific Literature

A thorough investigation into the chemical properties and reactivity of the compound Hexanamide, 2-ethyl-N-propyl-, reveals a significant lack of detailed scientific data in publicly accessible research. While the fundamental structure and basic identifiers of this secondary amide are known, specific studies on its chemical reactivity, transformation mechanisms, and the associated computational and experimental validations are not available in the current body of scientific literature.

The inquiry, which aimed to construct a detailed article focusing on the computational elucidation of transition states, energy barriers, and the experimental validation of proposed reaction mechanisms for Hexanamide, 2-ethyl-N-propyl-, could not be completed due to the absence of requisite research findings.

General chemical principles suggest that as a secondary amide, Hexanamide, 2-ethyl-N-propyl-, would likely undergo hydrolysis under acidic or basic conditions to yield 2-ethylhexanoic acid and N-propylamine. The mechanism would be expected to follow a nucleophilic acyl substitution pathway. However, without specific computational studies, the transition states and energy barriers for these reactions remain uncharacterized for this particular molecule. The presence of the 2-ethyl group on the hexanamide backbone may introduce steric effects that could influence the reaction kinetics compared to a linear amide, but the extent of this influence has not been experimentally determined or modeled.

Similarly, experimental validation of any proposed transformation mechanisms for Hexanamide, 2-ethyl-N-propyl-, is not documented. Such studies would typically involve kinetic analysis, isotopic labeling, and spectroscopic identification of intermediates to confirm the mechanistic pathways.

The absence of this specific data highlights a gap in the chemical literature. While the reactivity of amides as a functional group is well-studied, the specific nuances introduced by the particular substitution pattern of Hexanamide, 2-ethyl-N-propyl-, have not been a subject of focused research. Therefore, a detailed and scientifically rigorous article on its specific chemical reactivity and transformation mechanisms, as outlined in the initial request, cannot be produced at this time.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR studies offer detailed insights into the connectivity and chemical environment of atoms within the Hexanamide (B146200), 2-ethyl-N-propyl- molecule.

Table 1: Predicted ¹H NMR Data for Hexanamide, 2-ethyl-N-propyl-

Functional Group Predicted Chemical Shift (ppm) Multiplicity
N-H 5.5 - 8.5 Broad Singlet
CH (on C2) 1.9 - 2.5 Multiplet
N-CH₂ 3.1 - 3.3 Triplet/Multiplet
CH₂ (next to N-CH₂) 1.4 - 1.6 Multiplet
CH₂ (Hexanamide chain) 1.2 - 1.4 Multiplet
CH₂ (Ethyl group) 1.4 - 1.7 Multiplet
CH₃ (Propyl group) 0.8 - 1.0 Triplet
CH₃ (Ethyl group) 0.8 - 1.0 Triplet

Note: This is a generalized prediction. Actual values can vary based on solvent and experimental conditions.

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in Hexanamide, 2-ethyl-N-propyl- will produce a distinct signal. The carbonyl carbon (C=O) of the amide group is characteristically found far downfield. The carbons attached to the nitrogen atom and the chiral center also have specific chemical shifts. While direct ¹³C NMR data for this specific compound is not available in the provided results, data from similar structures, such as N,N-Diethyl-6-hydroxy-2-methylenehexanamide, show the carbonyl carbon at a high chemical shift (e.g., 171.73 ppm) and the NCH₂ carbons at lower shifts. wiley-vch.de In hexane, the carbon atoms show signals at approximately 17, 22.5, and 32 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Data for Hexanamide, 2-ethyl-N-propyl-

Carbon Atom Predicted Chemical Shift (ppm)
C=O (Carbonyl) 170 - 175
CH (on C2) 45 - 55
N-CH₂ 40 - 50
CH₂ (next to N-CH₂) 20 - 30
CH₂ (Hexanamide & Ethyl) 10 - 40

Note: This is a generalized prediction. Actual values can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule. wikipedia.org

COSY (¹H-¹H Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically on adjacent carbons. libretexts.org For Hexanamide, 2-ethyl-N-propyl-, COSY would confirm the sequence of protons in the N-propyl group and the 2-ethylhexyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. libretexts.org HSQC would be instrumental in definitively assigning each carbon signal in the ¹³C NMR spectrum to its corresponding proton(s) in the ¹H NMR spectrum. libretexts.org For example, it would link the proton signal of the N-CH₂ group to its carbon signal.

Vibrational Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For Hexanamide, 2-ethyl-N-propyl-, the IR spectrum would show characteristic absorption bands. A strong absorption band for the C=O (carbonyl) stretching of the amide group is expected around 1630-1680 cm⁻¹. wiley-vch.de The N-H stretching vibration would appear as a moderate to strong band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the alkyl chains would be observed around 2850-2960 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for Hexanamide, 2-ethyl-N-propyl-

Functional Group Characteristic Absorption (cm⁻¹) Intensity
N-H Stretch 3200 - 3400 Moderate to Strong
C-H Stretch (Alkyl) 2850 - 2960 Strong
C=O Stretch (Amide I) 1630 - 1680 Strong

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of the compound and information about its structure through fragmentation patterns. The molecular weight of Hexanamide, 2-ethyl-N-propyl- is 185.31 g/mol . nih.gov

Under electron impact (EI) ionization, the molecule would ionize to form a molecular ion (M⁺) with an m/z of 185. This molecular ion can then undergo fragmentation. Common fragmentation pathways for amides include alpha-cleavage (cleavage of the bond adjacent to the nitrogen) and McLafferty rearrangement. libretexts.org Alpha-cleavage next to the carbonyl group is also a common fragmentation pathway for amides. libretexts.org For Hexanamide, 2-ethyl-N-propyl-, expected fragments would arise from the loss of the propyl group, the ethyl group, or parts of the hexyl chain. For example, a significant fragment with an m/z of 114 was observed for a related amide, which corresponds to the cleavage of the amide bond. rsc.org

Table 4: Predicted Mass Spectrometry Fragments for Hexanamide, 2-ethyl-N-propyl-

m/z Value Possible Fragment Identity
185 [M]⁺ (Molecular Ion)
156 [M - C₂H₅]⁺
142 [M - C₃H₇]⁺
114 [CH₃(CH₂)₃CH(C₂H₅)C=O]⁺
86 [C₃H₇NH=CH₂]⁺

Note: These are predicted fragments based on common fragmentation patterns.

X-ray Crystallography for Solid-State Structural Determination

There is no publicly available X-ray crystallography data for Hexanamide, 2-ethyl-N-propyl-. nih.govepa.gov Consequently, information regarding its single-crystal structure, unit cell parameters, space group, and specific intermolecular interactions within the solid state has not been documented. While crystallographic studies have been conducted on other, more complex hexanamide derivatives to determine their three-dimensional structure and packing motifs, these findings cannot be directly extrapolated to Hexanamide, 2-ethyl-N-propyl-.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

While chromatographic methods are standard for purity assessment of amides, specific application data for Hexanamide, 2-ethyl-N-propyl- is not detailed in the scientific literature. General procedures often involve purification via silica (B1680970) gel chromatography after synthesis. google.com

Specific Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) analytical data, such as retention times, Kovats indices, or detailed fragmentation patterns under defined column and temperature conditions for Hexanamide, 2-ethyl-N-propyl-, is not available. The NIST Chemistry WebBook, a comprehensive source for such data, contains information for related compounds like Hexanamide, 6-chloro-N-ethyl-N-propyl-, but not for Hexanamide, 2-ethyl-N-propyl- itself. nist.gov Although various amides have been identified in complex mixtures using GC-MS, dedicated studies outlining the specific GC parameters for this compound are absent from the literature. nih.govscholarsresearchlibrary.comcsir.co.za

Detailed methodologies or results from the analysis of Hexanamide, 2-ethyl-N-propyl- using Liquid Chromatography (LC) techniques, such as High-Performance Liquid Chromatography (HPLC), are not described in the available literature. While preparative HPLC is a common purification technique for novel amide compounds, specific protocols including column type, mobile phase composition, flow rates, and detector wavelengths for the analysis of Hexanamide, 2-ethyl-N-propyl- have not been published. echemi.comgoogle.com

Computational and Theoretical Chemistry Studies of Hexanamide, 2 Ethyl N Propyl and Amide Analogs

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to determining the geometric and electronic properties of molecules from first principles. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, energy levels, and charge distributions.

Density Functional Theory (DFT) Applications in Amide Systems

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium to large molecules like amides. wiley.comwiley.com Functionals such as B3LYP are commonly used to optimize molecular geometries and predict spectroscopic properties. nsf.govresearchgate.net For an amide like Hexanamide (B146200), 2-ethyl-N-propyl-, DFT calculations can accurately predict key structural parameters of the amide functional group, which is known to have a planar or near-planar geometry due to the delocalization of the nitrogen lone pair into the carbonyl group. researchgate.net

These calculations provide data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. Furthermore, DFT is used to compute electronic properties such as the molecular dipole moment and the distribution of partial atomic charges, which are crucial for understanding intermolecular interactions. nih.gov Time-dependent DFT (TD-DFT) can also be employed to predict electronic absorption spectra, revealing information about the π-π* transitions characteristic of the amide chromophore. aip.org

Table 1: Typical Geometric Parameters of a Secondary Amide Fragment Calculated by DFT

Parameter Description Typical Calculated Value
C=O Bond Length The length of the carbonyl double bond. ~1.23 Å
C-N Bond Length The length of the amide carbon-nitrogen bond. ~1.35 Å
N-H Bond Length The length of the nitrogen-hydrogen bond. ~1.01 Å
O=C-N Angle The bond angle within the amide plane. ~122°
C-N-H Angle The bond angle involving the amide hydrogen. ~120°
ω (O=C-N-C) The dihedral angle defining amide planarity. ~180° (trans) or ~0° (cis)

Note: Values are generalized from DFT studies on various secondary amides and serve as representative estimates.

Ab Initio Methods for Amide Characterization

Ab initio (from the beginning) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)), offer higher levels of accuracy than standard DFT. wiley.com These methods are often used to benchmark the results obtained from more computationally efficient DFT calculations or for problems where very high accuracy is required, such as calculating reaction enthalpies and activation energies. wiley.comacs.org

For amide systems, high-level ab initio calculations can provide definitive values for conformational energies and the heights of rotational barriers. researchgate.net Composite methods like CBS-QB3 combine calculations at different levels of theory and with different basis sets to extrapolate a highly accurate final energy, which has been successfully applied to study the decomposition pathways of related molecules like propylamine (B44156). researchgate.netacs.org While computationally intensive, these methods are the gold standard for validating the energetic and structural predictions of other quantum chemical approaches. frontiersin.org

Conformational Analysis and Molecular Dynamics Simulations of Amides

The flexible alkyl chains of Hexanamide, 2-ethyl-N-propyl- give rise to a complex conformational landscape. Computational methods are essential for exploring the various stable three-dimensional arrangements (conformers) of the molecule and their dynamic behavior.

Conformational analysis of N-alkyl amides reveals that the most significant conformational feature is the rotation around the C-N amide bond, leading to cis and trans isomers. For secondary amides like Hexanamide, 2-ethyl-N-propyl-, the trans conformation (where the N-propyl group is on the opposite side of the C-N bond from the carbonyl oxygen) is generally sterically favored. nsf.gov Further conformational diversity arises from rotations around the single bonds in the 2-ethyl and N-propyl side chains. Quantum chemical calculations can map the potential energy surface to identify low-energy, stable conformers and the transition states that separate them. mdpi.comnih.gov

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the molecule's dynamic behavior. tandfonline.comacs.org In an MD simulation, the forces on each atom are calculated using a force field (a classical approximation of the potential energy surface), and Newton's equations of motion are integrated to follow the trajectory of the system. For Hexanamide, 2-ethyl-N-propyl-, MD simulations can show how the molecule folds and flexes in different environments, such as in aqueous solution or interacting with a biological membrane. chemrxiv.org These simulations yield insights into solvation effects, the average conformations adopted by the molecule, and the time scales of conformational changes. temple.edu

Prediction of Reactivity and Selectivity via Computational Models

Computational models are powerful tools for predicting the chemical reactivity and selectivity of molecules, offering insights that can guide synthetic chemistry. core.ac.uk The reactivity of an amide is dominated by the properties of the amide functional group.

The most common reaction involving amides is hydrolysis, the cleavage of the C-N bond. Computational models can predict the susceptibility of Hexanamide, 2-ethyl-N-propyl- to nucleophilic attack at the carbonyl carbon. This is often achieved by analyzing the molecular electrostatic potential (MEP), which highlights regions of positive (electrophilic) and negative (nucleophilic) charge on the molecular surface. The carbonyl carbon typically exhibits a significant positive potential, marking it as a prime site for nucleophilic attack.

Furthermore, frontier molecular orbital (FMO) theory can be applied. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. For a nucleophilic attack on the amide, the interaction between the nucleophile's HOMO and the amide's LUMO (which is typically centered on the C=O π* antibonding orbital) is critical. By calculating the energies and spatial distributions of these orbitals, chemists can predict reaction feasibility. pnas.org Computational studies can also map the entire reaction pathway for processes like hydrolysis or amide bond formation, calculating the structures and energies of transition states to determine the activation energy and, consequently, the reaction rate. frontiersin.orgnih.gov

Intermolecular Interactions and Hydrogen Bonding Networks in Amide Systems

As a secondary amide, Hexanamide, 2-ethyl-N-propyl- possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen atom). libretexts.org These features allow the molecule to participate in strong intermolecular hydrogen bonding, which governs its physical properties, such as boiling point and solubility. libretexts.org

Computational studies show that secondary amides typically form extended chains or cyclic dimers in the solid state and in concentrated solutions. libretexts.org In these arrangements, the N-H of one molecule donates a hydrogen bond to the C=O of a neighboring molecule. acs.org Quantum chemical calculations can precisely determine the geometry and energy of these hydrogen bonds.

Table 2: Computationally Derived Properties of a Typical Secondary Amide Hydrogen Bond

Property Description Representative Value
H···O Distance The distance between the amide H and the carbonyl O. 1.8 - 2.0 Å
N-H···O Angle The angle of the hydrogen bond. 160° - 180°
Binding Energy The stabilization energy from a single H-bond. -5 to -8 kcal/mol

Note: Values are generalized from computational studies on amide dimers and oligomers.

Recent research has also highlighted the importance of cooperativity in hydrogen bonding networks. nih.gov The formation of one hydrogen bond can polarize the amide group, increasing the acidity of the N-H proton and the basicity of the carbonyl oxygen. nih.govrsc.org This effect strengthens subsequent hydrogen bonds in a chain, a phenomenon that can be quantified through high-level quantum calculations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Amide Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. cust.edu.tw If a group of amide analogs of Hexanamide, 2-ethyl-N-propyl- were synthesized and tested for a specific biological effect, QSAR could be used to build a predictive model. pulsus.com

The QSAR process involves several steps:

Data Set Assembly: A training set of amide molecules with experimentally measured biological activities (e.g., IC₅₀ values) is created. frontiersin.org

Descriptor Calculation: For each molecule, a set of numerical parameters, or "molecular descriptors," is calculated. These can describe various molecular properties:

Electronic Descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric Descriptors: Molecular weight, volume, surface area, shape indices.

Lipophilic Descriptors: LogP (the logarithm of the octanol-water partition coefficient), which measures hydrophobicity. nih.gov

Model Generation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to generate a mathematical equation that links the descriptors to the observed biological activity. jbclinpharm.org

The resulting QSAR model can then be used to predict the activity of new, unsynthesized amide analogs and to provide insight into which molecular features are most important for the desired activity. nih.gov

Table 3: Example of a Data Matrix for a QSAR Study of Amide Analogs

Compound Biological Activity (pIC₅₀) LogP (Lipophilicity) Molecular Volume (ų) Dipole Moment (Debye)
Analog 1 5.2 2.1 150.5 3.5
Analog 2 5.8 2.5 165.2 3.7
Analog 3 4.9 2.8 170.1 3.4
Analog 4 6.1 2.3 168.8 3.9

Note: This table is a hypothetical representation of data used to build a QSAR model.

Molecular Docking Simulations in Ligand-Target Interactions for Amide Compounds

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. auctoresonline.orgmdpi.com This method allows researchers to model the interaction between a ligand and a protein at an atomic level, helping to understand the fundamental biochemical processes involved. auctoresonline.org For amide-containing compounds, molecular docking provides critical insights into their binding modes, affinities, and potential as therapeutic agents. The process involves predicting the ligand's conformation, position, and orientation within the binding site and assessing the binding affinity, often expressed as a binding energy score. auctoresonline.orgajchem-a.com

Key Interactions in Amide-Target Binding

The amide functional group is a crucial pharmacophore in many drug molecules due to its ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group). Molecular docking studies consistently highlight the importance of these interactions in the stability of ligand-receptor complexes.

Hydrogen Bonding: Hydrogen bonds are among the most frequent and critical interactions observed between amide-containing ligands and protein targets. nih.gov Docking simulations of various amide derivatives, such as benzamides targeting acetylcholinesterase (AChE) and β-secretase (BACE1), have shown that hydrogen bonds with key amino acid residues like tyrosine and serine are dominant interactions. mdpi.com For instance, in a study of benzamide (B126) inhibitors, hydrogen bonds were consistently detected with residues TYR-337, TYR-124, HIS-447, and SER-203 in the AChE active site. mdpi.com Similarly, docking of amide derivatives from Piper retrofractum with the Keap1 protein revealed hydrogen bonding with ARG-483 as a key stabilizing interaction. researchgate.net

Amide-π Stacking: A significant, though perhaps underutilized, interaction in drug design is the amide-π stacking interaction. nih.govbiorxiv.org This occurs between the π-surface of a protein's backbone amide and an aromatic ring on the ligand, or vice versa. nih.govresearchgate.net A systematic analysis of protein-ligand complexes in the Protein Data Bank (PDB) found that 88.5% of all amide-π stacking interactions happened between a ligand's aromatic ring and a protein's backbone amide, most frequently involving the amino acid glycine. nih.gov

Research Findings and Docking Data

Molecular docking has been instrumental in the rational design and discovery of novel amide-based inhibitors for various disease targets. Docking simulations, often combined with 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, provide predictive models that correlate a molecule's structure with its biological activity. nih.gov

For example, docking simulations of indole (B1671886) amide analogues as histone deacetylase (HDAC) inhibitors revealed a novel binding mode where the indole amide group is anchored in an open pocket through hydrogen bonds with Asp99. nih.gov In another study targeting enzymes in Alzheimer's disease, newly synthesized benzamides showed strong binding affinities to AChE, with docking scores comparable to the reference drug donepezil. mdpi.com

The data from these simulations can be tabulated to compare the binding efficacy of different amide analogs.

Table 1: Molecular Docking Results for Benzamide Derivatives Targeting Acetylcholinesterase (AChE) Data sourced from a study on benzamide inhibitors for Alzheimer's disease. mdpi.com

LigandTarget ProteinBinding Affinity (kcal/mol)Interacting Amino Acid Residues
Donepezil (Reference) AChE-11.6Not specified
JW4 (Benzamide) AChE-11.2TYR-337, TYR-124, HIS-447, SER-203
JW7 (Benzamide) AChE-10.8TYR-337, TYR-124, HIS-447, SER-203
JW8 (Benzamide) AChE-11.2TYR-337, HIS-447, SER-203

Table 2: Molecular Docking Results for Piper retrofractum Amides Targeting Keap1 Data sourced from a study investigating the antioxidant potential of novel amides. researchgate.net

LigandTarget ProteinBinding Energy (kcal/mol)Interacting Amino Acid Residues
K67 (Control Ligand) Keap1Not specifiedTyr334, Arg415, Arg483, Ser508, Ser555, Ser602
Dipiperamide F Keap1-9.855Tyr334, Arg415, Gly462, Arg483, Ser508, and others
Dipiperamide G Keap1-9.543Tyr334, Arg415, Gly462, Arg483, Ser508, and others

These studies demonstrate the utility of molecular docking in elucidating the binding mechanisms of amide compounds. The insights gained from visualizing ligand-protein interactions and quantifying binding affinities are invaluable for guiding the synthesis and optimization of new, more potent and selective amide-based drug candidates. auctoresonline.orgajchem-a.com

Research Applications of Hexanamide, 2 Ethyl N Propyl in Materials Science and Engineering

Role as Chemical Intermediate in Advanced Organic Syntheses

Hexanamide (B146200), 2-ethyl-N-propyl- is categorized as a chemical intermediate, a compound that serves as a building block for the synthesis of other, often more complex, chemical substances. lookchem.com While specific, direct syntheses using Hexanamide, 2-ethyl-N-propyl- as a starting material are not extensively detailed in publicly available literature, the reactivity of the amide functional group is well-established. Amides can undergo various reactions, such as reduction to form amines or hydrolysis to yield carboxylic acids and amines, making them valuable precursors in multi-step organic syntheses.

Polymer Chemistry and Copolymerization Studies

The incorporation of amide functionalities into polymer structures is a key strategy for tuning material properties. The amide group's ability to form hydrogen bonds and its defined polarity make it a valuable component in polymer design.

Integration into Poly(2-oxazoline) and Related Polymer Systems (e.g., N-(2-chloroethyl)hexanamide derivatives)

Poly(2-oxazoline)s (POZ) are a class of polymers known as pseudopeptides, which feature a tertiary amide group in the side chain. mdpi.commdpi.com This structure provides high stability in biological environments. mdpi.com The properties of POZ can be finely tuned by altering the side-chain, making them suitable for a wide range of applications, including biomedical uses. mdpi.comsigmaaldrich.com

A common method to create functionalized POZ involves the synthesis of a 2-substituted-2-oxazoline monomer, which is then polymerized. A key precursor for such monomers is an N-(2-chloroethyl)amide derivative. For example, N-(2-chloroethyl)hexanamide is synthesized from hexanoyl chloride and subsequently used to produce the 2-pentyl-2-oxazoline monomer. acs.orgnih.gov This monomer can then be copolymerized with other oxazoline (B21484) monomers, like 2-ethyl-2-oxazoline, to create copolymers with tailored properties. acs.orgnih.gov The synthesis of N-(2-chloroethyl)hexanamide involves reacting hexanoyl chloride with 2-chloroethylamine, often in the presence of a base like triethylamine. acs.orgnih.gov The resulting amide is a crucial intermediate for introducing a hexanamide-like side chain into a poly(2-oxazoline) backbone. This allows for the precise integration of the specific alkyl structure of the original hexanoic acid into a larger polymer architecture.

Influence of Amide Incorporation on Polymer Architecture and Macromolecular Properties

The incorporation of amide-containing side chains significantly influences the physical and mechanical properties of polymers. The amide group's capacity for hydrogen bonding plays a crucial role in dictating polymer chain interactions, crystallinity, and thermal characteristics. rsc.orgacs.orgnsf.gov

In conjugated polymers, introducing amide-containing alkyl chains can modulate mechanical properties. Studies have shown that adding these side chains can reduce the crystallinity of the polymer in its solid state. rsc.orgrsc.org This reduction in crystallinity can enhance the material's stretchability and lower its elastic modulus. rsc.orgrsc.org For example, diketopyrrolopyrrole-based polymers with 10% hydrogen-bonding amide side chains exhibited a maximum stretchability of 75% elongation without cracking. rsc.org Furthermore, these amide groups can enable self-assembly and even impart healing properties to the polymer after damage. rsc.orgacs.org

In polyesters, pendant secondary amide groups have been shown to increase the glass transition temperature (Tg) and brittleness of the material due to hydrogen bonding. nsf.gov However, at temperatures above Tg, these same hydrogen bonds can be overcome, leading to counterintuitive effects like a shorter chain relaxation time and lower viscosity, demonstrating the complex interplay between side-chain flexibility and intermolecular forces. nsf.gov In polyamides, the presence of bulky pendant groups containing amides can enhance solubility in organic solvents without significantly altering thermal stability. researchgate.net

Below is a data table summarizing the effects of amide side-chain incorporation on polymer properties based on findings from related systems.

PropertyInfluence of Amide Side-Chain IncorporationRationaleCitations
Crystallinity Tends to decreaseDisruption of regular chain packing by bulky or hydrogen-bonding side chains. rsc.orgrsc.org
Stretchability Can be enhancedReduced crystallinity allows for greater chain mobility and alignment under strain. rsc.orgrsc.org
Elastic Modulus Tends to decreaseA less crystalline, more amorphous structure generally results in a lower modulus. rsc.orgrsc.org
Glass Transition (Tg) Tends to increaseHydrogen bonding restricts segmental motion of the polymer backbone. nsf.govresearchgate.net
Solubility Can be enhancedIntroduction of bulky, polar pendant groups can improve solubility in specific solvents. researchgate.net
Self-Assembly PromotedIntermolecular hydrogen bonds drive the organization of polymer chains. acs.org

Development of Specialty Chemicals and Additives

The physicochemical properties of Hexanamide, 2-ethyl-N-propyl-, particularly its amphiphilic nature stemming from the polar amide head and non-polar alkyl tail, make it and related structures suitable for use as specialty chemicals and additives.

Formulations in Lubricants

Fatty acid amides are well-established as effective additives in lubricant formulations, where they function as friction modifiers, anti-wear (AW), and extreme pressure (EP) agents. nih.govresearchgate.net These amides form a protective film on metal surfaces, which helps to reduce friction and prevent wear under boundary lubrication conditions. nih.govlube-media.com The polar amide head group adsorbs onto the metal surface, while the non-polar hydrocarbon tail provides solubility in the base oil and contributes to film formation. lube-media.com

Studies on various fatty acid amides have demonstrated their ability to improve the tribological properties of petroleum base stocks. nih.govresearchgate.net For example, N-propylpropanamide and N-propyloctanamide have shown promise as AW/EP additives for lubricants. researchgate.net The addition of amide-containing surfactants to oils has also been shown to slow the oxidation process, thereby increasing the lubricant's stability. nih.gov The branched 2-ethylhexyl group in Hexanamide, 2-ethyl-N-propyl- is a common structural motif in lubricant additives, valued for its combination of oil solubility and thermal stability. While direct performance data for Hexanamide, 2-ethyl-N-propyl- is not specified, the general effectiveness of N-alkyl amides strongly supports its potential in these applications. researchgate.netgoogle.com

The following table presents typical findings from studies on fatty acid amides as lubricant additives.

Additive TypeFunctionMechanism of ActionTypical ConcentrationCitations
Fatty Acid AmidesFriction ModifierAdsorption on metal surfaces via polar amide group, forming a low-shear film.1-5% by weight nih.govresearchgate.net
Fatty Acid AmidesAnti-Wear (AW) AgentForms a protective layer that prevents direct metal-to-metal contact.1-5% by weight nih.govresearchgate.net
Fatty Acid AmidesExtreme Pressure (EP) AgentChemically reacts at high pressures/temperatures to form a sacrificial surface layer.1-5% by weight nih.govresearchgate.net
Amide SurfactantsOxidation InhibitorSlows the chemical degradation of the base oil.Not specified nih.gov

Surface Active Agent Research (General Amine/Amide relevance)

N-substituted amides are a class of nonionic surfactants whose amphiphilic properties are of significant interest in research. researchgate.netresearchgate.net The structure, comprising a hydrophilic amide group and a hydrophobic alkyl chain, allows these molecules to accumulate at interfaces, such as air-water or oil-water, and reduce surface tension. researchgate.nettandfonline.com This behavior is fundamental to processes like emulsification, foaming, and wetting. acs.org

The specific structure of the amide influences its surface activity. For example, the length and branching of the alkyl chain, as well as substitutions on the amide nitrogen, can alter properties like the critical micelle concentration (CMC) and solubility. researchgate.netacs.org N-methylation of the amide bond in some sugar-based surfactants has been shown to increase solubility. researchgate.net The position of the amide bond within the molecule is also critical; amides with the linkage closer to the hydrophobic group can exhibit better solubility compared to those where it is closer to the hydrophilic head. google.com N-substituted morpholine (B109124) amides have been investigated as alternative hydrophilic groups in antifouling coatings, demonstrating the versatility of the amide moiety in designing surface-active materials. nih.gov In general, increasing the hydrophobicity of the alkyl chain tends to lower the CMC, indicating a greater efficiency in forming micelles. acs.org

Corrosion Inhibition Studies (General Amine/Amide Relevance)

Organic compounds containing heteroatoms like nitrogen and oxygen are recognized as effective corrosion inhibitors, primarily because these atoms can donate electrons to a metal surface, leading to the formation of a protective film. rsc.org The amide group in Hexanamide, 2-ethyl-N-propyl-, contains both nitrogen and oxygen, making it a candidate for corrosion inhibition. The mechanism involves the adsorption of the inhibitor molecules onto the metal, blocking active sites that would otherwise participate in corrosive reactions. researchgate.netmdpi.com

The effectiveness of such inhibitors is influenced by their molecular structure. The process of inhibition occurs through the adsorption of the compound onto the metal surface, which displaces water molecules and creates a barrier. mdpi.com Amide-containing compounds, in particular, have been identified as promising corrosion inhibitors due to their capacity to form stable complexes with metal surfaces. rsc.org The adsorption process can be attributed to the electron-donating amide group and the π-electrons of any associated aromatic rings. rsc.org Furthermore, the presence of an alkyl group can contribute to the formation of a hydrophobic layer that coats the metal surface. rsc.org

Studies on various amide compounds demonstrate their potential. For instance, an amide synthesized from coffee bagasse oil, N-[2-[(2-hydroxyethyl) amino] ethyl]-amide, has been shown to be a good mixed-type corrosion inhibitor for copper in a 3.5% NaCl solution. tandfonline.com Its efficiency was found to increase with concentration, and its adsorption was determined to be chemical in nature, following a Langmuir-type isotherm. tandfonline.com Similarly, ethoxylated fatty amides have been shown to inhibit the corrosion of carbon steel in hydrochloric acid, with inhibition efficiency improving as the inhibitor concentration increases. materialsciencejournal.org Bis-amides derived from the reaction of primary amines with dicarboxylic acids have also been patented as effective corrosion inhibitors for metals in contact with petroleum fractions. google.com These findings suggest that Hexanamide, 2-ethyl-N-propyl-, by virtue of its amide group and alkyl structure, could function similarly by adsorbing onto a metal surface to form a protective barrier.

Table 1: Research Findings on Amide-Based Corrosion Inhibitors

Amide CompoundMetalCorrosive MediumKey FindingReference
N-[2-[(2-hydroxyethyl) amino] ethyl]-amideCopper3.5% NaClActs as a good, mixed-type inhibitor; efficiency increases with concentration. Adsorption is chemical and follows a Langmuir isotherm. tandfonline.com
Ethoxylated Fatty Amides1018 Carbon Steel1M HClInhibition efficiency increases with inhibitor concentration and the number of ethylene (B1197577) oxide units. materialsciencejournal.org
Amide-containing naphthalene (B1677914) and benzene (B151609) derivativesMild Steel1.0 M H2SO4Achieved inhibition efficiencies up to 80% at optimal concentrations, enhanced by greater molecular weight and longer alkyl chains. rsc.org
Bis-amides (from amine and dicarboxylic acid)Metals in contact with petroleumPetroleum FractionsEffective as corrosion inhibitors, demonstrating the utility of the amide linkage. google.com

Functional Materials Design Leveraging Amide Properties

The amide functional group is a cornerstone in the design of advanced materials due to its unique structural and interactive capabilities. Amides are fundamental to both natural and synthetic polymers, conferring rigidity and resistance to hydrolysis. researchgate.net The properties of Hexanamide, 2-ethyl-N-propyl-, particularly its secondary amide group, can be leveraged for creating novel functional materials.

A defining feature of secondary amides, such as Hexanamide, 2-ethyl-N-propyl-, is their ability to participate in hydrogen bonding. The hydrogen atom on the amide nitrogen acts as an H-bond donor, while the carbonyl oxygen serves as an H-bond acceptor. nih.govwiley.com This directional, non-covalent interaction is responsible for the structure and stability of essential biological macromolecules like proteins and has been widely exploited in synthetic materials. royalsocietypublishing.orgmdpi.com

Introducing amide groups into polymers is a direct strategy to promote intermolecular hydrogen bonding, which can effectively tune material properties such as crystallinity, molecular packing, and mechanical strength. nih.govwiley.com In well-known polyamides like Nylon and Kevlar, hydrogen bonds form between adjacent polymer chains, providing significant mechanical strength and stiffness. mdpi.comwikipedia.org This intermolecular linkage creates a more ordered and densely packed molecular structure. acs.org

Research into functional polymers has shown that incorporating even a small fraction of amide-containing monomers can significantly enhance material performance. For example, introducing amide side chains into diketopyrrolopyrrole (DPP)-based conjugated polymers improved charge carrier mobility in organic field-effect transistors (OFETs). researchgate.net Similarly, naphthalene-containing polyamides demonstrate that the combination of hydrogen bonds and rigid planar structures results in materials with higher density and greater resistance to chemical solvents. acs.org The dynamic and reversible nature of hydrogen bonds also makes them valuable for designing self-healing materials. wiley.com Therefore, incorporating a molecule like Hexanamide, 2-ethyl-N-propyl- into a polymer matrix could be a strategy to enhance mechanical properties and thermal stability through the formation of a robust hydrogen-bonded network.

Table 2: Impact of Amide Hydrogen Bonding on Polymer Properties

Polymer SystemEffect of Amide H-BondingResulting PropertyReference
Conjugated Polymers (CPs)Tunes crystallinity and molecular packing.Improved charge carrier mobility, potential for aqueous compatibility. nih.govresearchgate.net
NylonLinks adjacent polymer chains.Enhanced mechanical strength. wikipedia.org
Aramid Fibres (e.g., Kevlar)Stabilizes linear chains laterally.Extremely stiff and strong fibres. mdpi.comwikipedia.org
Naphthalene-containing PolyamidesPromotes denser packing of molecular chains.Higher density and greater resistance to chemical solvents. acs.org
Supramolecular PolymersActs as a reversible cross-linking point.Enables self-healing properties. wiley.com

Amides are versatile compounds used in the formulation of coatings, paints, and films to enhance performance and durability. diplomatacomercial.com They can function as rheology modifiers, film-forming agents, and additives to improve adhesion, flexibility, and resistance to environmental factors like chemicals and UV radiation. diplomatacomercial.comriverlandtrading.com The introduction of modified poly(ester amide) resins into paint formulations, for instance, has been shown to improve the film's chemical resistance and mechanical performance. whiterose.ac.uk

A notable application of amides is as slip additives in polyolefin films. ampacet.com Long-chain fatty acid amides, due to their tendency to migrate or "bloom" to the film's surface after extrusion, are used to reduce the coefficient of friction (COF). ampacet.com This eases the handling and processing of the film. ampacet.com The rate of bloom can be controlled by the length of the amide's alkyl chain; shorter chains tend to bloom faster but have lower thermal stability, while longer chains bloom more slowly but are more stable at higher temperatures. ampacet.com Given its structure, Hexanamide, 2-ethyl-N-propyl- could potentially be explored as such an additive.

Furthermore, the formation of amide bonds is a key chemical reaction used in layer-by-layer (LBL) assembly techniques to create covalently constructed multilayer films with enhanced mechanical properties and controlled release characteristics. mdpi.com Hydroxyalkyl amides are also employed as film-forming agents in water-based paints and adhesives, where they contribute to viscosity control and improve the durability of the final paint film. riverlandtrading.com

Table 3: Functions of Amides in Coatings and Films

Type of Amide/SystemFunctionApplicationReference
Fatty Acid Amides (e.g., Oleamide, Erucamide)Slip AdditivePolyolefin Films ampacet.com
Hydroxyalkyl AmidesRheology Modifier, Film-Forming AgentWater-based Paints, Coatings, Adhesives riverlandtrading.com
Modified Poly(ester amide) ResinsBinderAnticorrosive and Antimicrobial Coatings whiterose.ac.uk
General Amide LinkageCovalent LinkerLayer-by-Layer (LBL) Assembled Films mdpi.com

N,N-dialkyl amides have garnered significant attention as extractants in hydrometallurgical processes, particularly for the reprocessing of nuclear fuels as an alternative to tri-n-butyl phosphate (B84403) (TBP). researchgate.netiaea.org These amides offer advantages such as complete incinerability and high stability against hydrolysis and radiolysis. iaea.org

A compound structurally related to the subject of this article, N,N-Dihexyl-2-ethylhexanamide (DH2EHA), has been synthesized and identified as a promising selective extractant for uranium. researchgate.net The branched alkyl groups on these monoamides (BAMA) create steric hindrance around the coordinating carbonyl oxygen. iaea.orgiaea.org This steric effect is a key factor in their ability to selectively separate actinides, for example, by showing a higher affinity for U(VI) over Pu(IV). iaea.org

While DH2EHA is a tertiary amide, the secondary amide structure of Hexanamide, 2-ethyl-N-propyl- offers a different, yet potentially effective, extraction mechanism. Secondary amides possess an N-H moiety that can act as a hydrogen-bond donor. semanticscholar.org This allows them to form hydrogen bonds with metalate anions, which is a driving force for extraction into an organic phase. semanticscholar.org This mechanism has been demonstrated in the selective extraction of Pt(IV) as the [PtCl6]2− anion from acidic solutions using simple secondary amides. semanticscholar.org The combination of the branched 2-ethylhexyl group for steric influence and solubility, and the N-propyl amide's N-H group for hydrogen bonding, suggests that Hexanamide, 2-ethyl-N-propyl- could be a highly effective and selective extractant for various metal ions.

Table 4: Performance of Amide-Based Extractants for Metal Separation

ExtractantTarget Metal(s)Key Performance CharacteristicReference
N,N-Dihexylhexanamide (DHHA)U(VI), Pu(IV)Distribution coefficient (D) for Pu(IV) is 41.2 and for U(VI) is 13.5 (1M DHHA, 3.5M HNO3). researchgate.net
N,N-di-(2-ethyl)hexyl-2,2-dimethyl-propanamide (D2EHDMPA)U(VI), Pu(IV), Np(VI)Can selectively recover U(VI) without accumulating Pu(IV) and can separate U(VI) from Np(VI). iaea.orgiaea.org
N,N-Dihexyl-2-ethylhexanamide (DH2EHA)UraniumIdentified as a selective extractant for uranium over rare earths. researchgate.net
Secondary Amides (e.g., N-(2-ethylhexyl)acetamide)Pt(IV)Effectively extracts Pt(IV) from simulated effluent, utilizing hydrogen bonding from N-H moieties. semanticscholar.org

Exploration of Biological and Agrochemical Research Applications of Amides

Investigation of Amide Biological Activity

The inherent stability and capacity for hydrogen bonding make amides ideal scaffolds for biologically active molecules. numberanalytics.comdiplomatacomercial.com Their prevalence in natural products and synthetic compounds underscores their importance in drug design and development, spanning therapeutic areas from antibacterial to anticancer treatments. numberanalytics.comresearchgate.net

Potential as Drug Precursors and Pharmaceutical Intermediates

Amides are frequently employed as crucial intermediates in the synthesis of a wide range of pharmaceutical compounds. diplomatacomercial.comdiplomatacomercial.comresearchgate.net Their stability allows them to be carried through multi-step synthetic pathways, ultimately being converted into the final active pharmaceutical ingredient. diplomatacomercial.com The amide bond's ability to form stable linkages contributes to the efficacy and bioavailability of many drugs. diplomatacomercial.com Furthermore, amides can be strategically incorporated into drug molecules to enhance solubility, a critical factor for therapeutic potential. diplomatacomercial.com The synthesis of the amide bond is considered one of the most significant reactions in the pharmaceutical industry, with numerous methods developed for its formation. researchgate.net

Studies in Protein Chemistry: Amide Bond Formation and Hydrolysis

The peptide bond, the amide linkage that connects amino acids to form proteins, is fundamental to biochemistry. libretexts.orgmasterorganicchemistry.com The formation of this bond is a cornerstone of protein synthesis. Conversely, the hydrolysis of amide bonds is the initial and critical step in the metabolism of dietary proteins, a process catalyzed by protease enzymes. libretexts.orglibretexts.org This reaction involves the cleavage of the amide's carbon-nitrogen bond by water, yielding a carboxylic acid and an amine. libretexts.orgfiveable.me Understanding the mechanisms of amide bond hydrolysis is crucial, as it is a key process in the degradation of proteins and other biomolecules. fiveable.mechemguide.co.uk

The conditions for amide hydrolysis can be quite demanding, often requiring heating with aqueous acid for extended periods. masterorganicchemistry.comchemguide.co.uk This stability is essential for the integrity of proteins in biological systems. masterorganicchemistry.com

Antimicrobial Efficacy Research (General Amide Class)

The amide functional group is a common feature in compounds exhibiting antimicrobial properties. mdpi.comrsc.org Research has shown that the structural characteristics of amide derivatives significantly influence their antimicrobial activity. mdpi.com For instance, studies have indicated that aryl amides can display higher antibacterial activity than fatty amides. mdpi.com The introduction of certain substituents, such as halogens, on the aromatic rings of amide-containing compounds can enhance their antibacterial effects. mdpi.com

Conversely, some studies have found that alkyl amides and their N-derivatives have limited effects against both gram-positive and gram-negative organisms compared to their corresponding alkyl amines. asm.org However, other research has demonstrated that specific amide-containing compounds, such as certain conjugated oligoelectrolytes, can effectively permeabilize the cytoplasmic membrane of Gram-negative bacteria, highlighting the importance of hydrogen-bonding moieties in their design. nih.gov The antimicrobial potential of amides is an active area of research, with studies exploring various derivatives against a range of pathogens. researchgate.netajchem-a.comnih.gov

Anti-parasitic Activity Studies (e.g., for N-[2-(Hexanoylamino)ethyl]hexanamide)

Specific amide derivatives have been investigated for their potential as anti-parasitic agents. One such compound, N-[2-(Hexanoylamino)ethyl]hexanamide, has been noted for its activity against Plasmodium falciparum, the parasite responsible for malaria. Research indicates that this compound inhibits the kinase PfCDPK1, an enzyme critical to the parasite's life cycle. The mechanism of action is thought to involve the amide groups forming hydrogen bonds with the enzyme's active site, while the hydrocarbon chains may interact with lipid membranes.

Research in Agrochemical Formulations and Plant Protection

Amides also play a significant role in the agricultural sector, where they are utilized in various formulations to enhance crop production and protection. taylorandfrancis.comdiplomatacomercial.com They can be found in products such as pesticides, herbicides, and fertilizers. epo.orgresearchgate.net

In agrochemical formulations, amides can act as effective adjuvants, improving the performance of the active ingredients. epo.org They can function as solvents, particularly for active ingredients that are otherwise difficult to dissolve. astm.orgagropages.com For instance, N-alkyl substituted amides have been investigated as potential replacements for more hazardous solvents in pesticide formulations. astm.orgasme.org The choice of amide can influence the stability of formulations, especially at low temperatures. astm.org

Furthermore, amides are integral to plant defense mechanisms. researchgate.net Hydroxycinnamic acid amides (HCAAs), for example, are secondary metabolites that accumulate in plants and contribute to their resistance against pathogens. frontiersin.orgnih.govmdpi.com These compounds can strengthen plant cell walls and act as direct antimicrobial agents. frontiersin.org The accumulation of HCAAs is often induced in response to pathogen attack, highlighting their role in plant immunity. frontiersin.org Research in this area aims to understand the biosynthesis of these compounds to potentially develop more sustainable agricultural practices. mdpi.com

Nematicidal Activity of Amide Derivatives (e.g., N-propyl-hexanamide)

Amide derivatives represent a class of chemical compounds with notable applications in agrochemical research, particularly in the management of plant-parasitic nematodes. Research has demonstrated the potential of certain N-alkyl substituted amides as effective nematicidal agents.

A study investigating the nematicidal properties of a series of N-alkyl substituted amides revealed significant activity against the root-knot nematode, Meloidogyne incognita. tandfonline.comnih.gov In this research, various amides were synthesized and evaluated for their ability to control the second-stage juveniles (J2s) of this economically important pest. tandfonline.com

Among the tested compounds, N-propyl-hexanamide, a structurally related compound to Hexanamide (B146200), 2-ethyl-N-propyl-, exhibited noteworthy nematicidal effects. tandfonline.comnih.gov The efficacy of these amides was found to be influenced by the length of the alkyl chain, with a general trend indicating that an increase in the alkyl chain length led to a decrease in nematicidal activity against the root-knot nematode. tandfonline.comnih.govresearchgate.net

The research findings highlighted that N-propyl-butyramide, N-propyl-pentanamide, and N-propyl-hexanamide were particularly effective. tandfonline.comnih.govresearchgate.net The nematicidal activity was assessed at various concentrations and exposure times, with mortality rates increasing with both higher concentrations and longer exposure durations. tandfonline.comnih.gov

The following table summarizes the significant nematicidal activity of selected N-propyl amides against Meloidogyne incognita after 72 hours of exposure. tandfonline.comresearchgate.net

Nematicidal Activity of N-propyl Amides against Meloidogyne incognita

Compound LC50 (ppm)
N-propyl-butyramide 67.46
N-propyl-pentanamide 83.49

Applications in Bacterial Disease Control for Agriculture (General Amide Compounds)

Amide compounds have also been identified as promising agents for the control of bacterial diseases in agricultural and horticultural settings. google.com Certain amide compounds have demonstrated remarkable efficacy in managing infections caused by a range of pathogenic bacteria. google.com

Research has shown that specific amide compounds are effective against bacteria from genera such as Burkholderia, Xanthomonas, and Erwinia. google.com These include significant plant pathogens like Burkholderia glumae, which causes bacterial grain and seedling rot in rice, and Xanthomonas oryzae pv. oryzae, the causal agent of bacterial leaf blight in rice. google.comresearchgate.net

The mechanism of action for some of these amide derivatives involves the inhibition of toxin production by the bacteria, which is a key factor in their pathogenicity. google.com For instance, certain amides are particularly effective at controlling the toxin production of Burkholderia glumae. google.com

Furthermore, studies on novel amide derivatives, such as those derived from 18β-glycyrrhetinic acid, have shown potent antibacterial activity. researchgate.net Some of these compounds work by inducing the excessive production and accumulation of reactive oxygen species (ROS) in the bacterial cells, leading to damage of the cell envelope and eventual cell death. researchgate.netmdpi.com

The development of such amide-based bactericides is a significant area of research, aiming to provide effective solutions for controlling intractable plant bacterial diseases. researchgate.net These compounds can be applied through various methods, including foliar application, even after an infection has been established. google.com

The following table lists some of the plant pathogenic bacteria that have been shown to be susceptible to control by amide compounds.

Plant Pathogenic Bacteria Controlled by Amide Compounds

Bacterial Species
Burkholderia glumae
Burkholderia plantarii
Burkholderia syringae
Xanthomonas oryzae pv. oryzae
Xanthomonas campestris pv. citri
Erwinia amylovora

Future Research Directions and Emerging Paradigms

Sustainable Synthesis Routes and Green Chemistry Principles for Amide Production

The synthesis of amides, a cornerstone of organic chemistry, has traditionally relied on methods that are often inefficient and generate significant chemical waste. rsc.org The application of green chemistry principles to amide synthesis is a critical area of future research, with direct relevance to the production of compounds like Hexanamide (B146200), 2-ethyl-N-propyl-.

Mechanochemical Synthesis: A promising green alternative is mechanochemistry, which utilizes mechanical force to drive chemical reactions, often in the absence of bulk solvents. wikipedia.org Ball milling, for instance, has been successfully employed for the synthesis of primary amides from esters. researchgate.netpnas.orgrsc.orgnih.gov This solvent-free approach significantly reduces waste and can lead to shorter reaction times and milder conditions compared to conventional methods. pnas.org For the synthesis of Hexanamide, 2-ethyl-N-propyl-, a mechanochemical approach could involve the milling of an appropriate ester precursor with an amine source, potentially catalyzed by a simple, non-toxic compound. essentialchemicalindustry.org

Biocatalytic Amide Formation: Enzymes offer a highly selective and environmentally benign route to amide bond formation. rsc.org The use of hydrolases in low-water systems or ATP-dependent enzymes can drive the equilibrium towards amide synthesis. rsc.org Amide bond synthetases (ABSs) are a particularly promising class of enzymes for industrial applications due to their simpler reaction chemistry. enamine.net Future research could focus on identifying or engineering an enzyme capable of catalyzing the specific reaction between a 2-ethylhexanoyl derivative and propylamine (B44156) to produce Hexanamide, 2-ethyl-N-propyl- in an aqueous environment, thereby eliminating the need for organic solvents and harsh reagents. enamine.netrsc.orgnasa.govunibocconi.it

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including improved safety, scalability, and efficiency. aip.orgnih.gov The synthesis of amides in flow reactors, sometimes using bio-derived solvents like γ-valerolactone (GVL), aligns with green chemistry principles. nih.gov A continuous flow process for Hexanamide, 2-ethyl-N-propyl- could be designed, potentially using a packed-bed reactor with a solid-supported catalyst, allowing for on-demand production with minimal downstream processing. acs.org

Renewable Feedstocks: A key tenet of green chemistry is the use of renewable starting materials. wikipedia.org Research into the synthesis of the precursors of Hexanamide, 2-ethyl-N-propyl- (2-ethylhexanoic acid and propylamine) from biomass-derived sources would significantly enhance its sustainability profile.

Green Synthesis StrategyPotential Application to Hexanamide, 2-ethyl-N-propyl-Key Advantages
Mechanochemistry Milling of a 2-ethylhexanoate (B8288628) ester with propylamine.Solvent-free, reduced waste, milder conditions. pnas.org
Biocatalysis Enzymatic coupling of a 2-ethylhexanoic acid derivative and propylamine.High selectivity, aqueous reaction medium, biodegradable catalyst. rsc.orgenamine.net
Flow Chemistry Continuous synthesis in a microreactor or packed-bed reactor.Improved safety and scalability, potential for automation. aip.orgnih.gov
Renewable Feedstocks Synthesis of precursors from biomass.Reduced reliance on fossil fuels, improved sustainability. wikipedia.org

Novel Derivatization Strategies for Enhanced Functionality of Hexanamide, 2-ethyl-N-propyl-

The functionalization of amides is a powerful tool for modulating their physical, chemical, and biological properties. For a molecule like Hexanamide, 2-ethyl-N-propyl-, derivatization could unlock new applications and enhance its performance in existing ones.

C-H Functionalization: A major area of research is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized substrates. rsc.orgnih.gov For Hexanamide, 2-ethyl-N-propyl-, this could involve the selective introduction of functional groups at various positions on the aliphatic chains. For example, palladium-catalyzed β-C(sp³)-H arylation of aliphatic tertiary amides has been demonstrated, a technique that could potentially be adapted. chemrxiv.org Similarly, high-valent cobalt catalysis has been used for the C(sp³)–H functionalization of amide derivatives. acs.org Such modifications could be used to attach reporter groups, alter solubility, or introduce new binding sites.

Late-Stage Functionalization: The ability to modify a molecule in the final steps of a synthetic sequence is highly desirable. Late-stage functionalization of the aliphatic backbone of Hexanamide, 2-ethyl-N-propyl- could be achieved through stereoselective oxidation, enabling the introduction of new functionalities at different positions. rsc.org This would allow for the rapid generation of a library of derivatives with diverse properties.

Polymerization and Material Integration: The amide bond itself can be a point of derivatization or a key component in the formation of larger structures. For instance, Hexanamide, 2-ethyl-N-propyl- could serve as a building block for the synthesis of polyamides with tailored properties. wikipedia.org By incorporating functional groups through derivatization, these polymers could be designed for specific applications in materials science.

Advanced Computational Studies for Predictive Amide Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules. For amides like Hexanamide, 2-ethyl-N-propyl-, computational studies can provide valuable insights into their properties and reactivity, guiding experimental work.

Predicting Reaction Outcomes: Machine learning models are being developed to predict the efficiency and yield of amide coupling reactions. rsc.orgpnas.orgenamine.netchemrxiv.org By training these models on large datasets of reactions, it is possible to predict the outcome of a reaction for a new set of substrates with reasonable accuracy. pnas.org Such models could be used to optimize the synthesis of Hexanamide, 2-ethyl-N-propyl- by identifying the most effective coupling reagents and reaction conditions.

Understanding Amide Bond Properties: Quantum chemical calculations, such as density functional theory (DFT), can be used to study the electronic structure and properties of the amide bond. researchgate.netnih.govnasa.govaip.orgnih.govresearchgate.netacs.orgnih.govacs.org These studies can elucidate the factors that influence the planarity and rotational barrier of the amide bond, which in turn affect its reactivity. nih.govnsf.gov For Hexanamide, 2-ethyl-N-propyl-, computational studies could predict how the ethyl and propyl substituents influence the conformation and reactivity of the amide group.

Modeling for Material Design: Computational methods can also be used to predict the properties of materials incorporating amides. For example, quantum chemistry can be used to study the relationship between the molecular structure of amides and their performance as corrosion inhibitors. researchgate.net This predictive capability can accelerate the design of new multifunctional materials based on Hexanamide, 2-ethyl-N-propyl- derivatives.

Computational ApproachApplication to Hexanamide, 2-ethyl-N-propyl-Potential Insights
Machine Learning Predicting the yield of its synthesis under various conditions.Optimization of synthetic routes, selection of optimal reagents. rsc.orgpnas.org
Quantum Chemistry (DFT) Calculating the rotational barrier and electronic properties of the amide bond.Understanding of reactivity, conformational preferences. nih.govnih.gov
Molecular Modeling Simulating the interaction with other molecules or surfaces.Prediction of performance in material applications, biological interactions. researchgate.net

Integration into Multifunctional Materials and Hybrid Systems

The unique properties of the amide bond, particularly its ability to form strong hydrogen bonds, make it a valuable component in the design of advanced materials. Hexanamide, 2-ethyl-N-propyl-, and its derivatives could be integrated into a variety of multifunctional materials and hybrid systems.

Polymers and Composites: Amides are the building blocks of polyamides, a class of polymers with excellent mechanical properties and thermal stability. wikipedia.orgessentialchemicalindustry.orgchemguide.co.uk By copolymerizing derivatives of Hexanamide, 2-ethyl-N-propyl- with other monomers, it may be possible to create novel polymers with tailored properties. For example, incorporating this amide into a polymer backbone could influence its solubility, flexibility, and interactions with other materials. The use of amides in composites, for instance with glass or carbon fibers, can further enhance their mechanical strength. essentialchemicalindustry.org

Organic-Inorganic Hybrid Materials: Amides can be incorporated into hybrid materials that combine the properties of organic and inorganic components. For example, amide-functionalized linkers have been used to create metal-organic frameworks (MOFs) with applications in sensing and catalysis. rsc.org Ordered mesoporous organic-inorganic hybrid materials containing amides have shown efficacy in water purification. rsc.org Derivatives of Hexanamide, 2-ethyl-N-propyl- could be designed to self-assemble with inorganic nanoparticles, leading to new hybrid materials with unique optical, electronic, or catalytic properties. uaeh.edu.mxuaeh.edu.mx

Self-Healing and Stimuli-Responsive Materials: The reversible nature of hydrogen bonding in amides makes them ideal for the development of self-healing materials. rsc.org A material incorporating Hexanamide, 2-ethyl-N-propyl- could be designed to repair itself after damage. Furthermore, by introducing specific functional groups, these materials could be made responsive to external stimuli such as pH, temperature, or light.

Exploration of Undiscovered Biological Pathways and Mechanisms for Amide Action

While the biological activity of Hexanamide, 2-ethyl-N-propyl- is not well-documented, the broader class of aliphatic amides exhibits a range of pharmacological effects, suggesting potential avenues for future research.

Antimicrobial Activity: Alkyl amides have been shown to possess antimicrobial activity, particularly against gram-positive bacteria. nih.govasm.orgcapes.gov.brasm.org The activity is often dependent on the chain length of the alkyl groups. nih.govcapes.gov.br Future studies could investigate the antimicrobial properties of Hexanamide, 2-ethyl-N-propyl- and its derivatives against a panel of pathogenic bacteria and fungi. Understanding the structure-activity relationship could lead to the development of new antimicrobial agents.

Pharmacological Effects: Branched-chain fatty acid amides have been investigated for their anticonvulsant activity. researchgate.netingentaconnect.comnih.gov The biotransformation of these amides to their corresponding carboxylic acids is often crucial for their pharmacological effect. nih.gov Given its branched structure, Hexanamide, 2-ethyl-N-propyl- could be explored for its potential effects on the central nervous system. Research into its metabolic pathways would be essential to understand its potential bioactivity and that of its metabolites. inchem.orgresearchgate.nettandfonline.com

Signaling Molecules: Some fatty acid amides act as signaling molecules in various physiological processes. nih.gov For instance, they can be involved in the regulation of feeding behavior, pain, and inflammation. nih.gov It is conceivable that Hexanamide, 2-ethyl-N-propyl- or its metabolites could interact with specific biological targets, such as receptors or enzymes, and modulate their activity. Investigating these potential interactions could reveal novel biological pathways and therapeutic targets.

Research AreaPotential for Hexanamide, 2-ethyl-N-propyl-Key Research Questions
Antimicrobial Activity Investigation as a potential antibacterial or antifungal agent.What is its spectrum of activity? What is the mechanism of action? nih.govcapes.gov.br
Pharmacological Effects Exploration of anticonvulsant or other CNS activities.Does it cross the blood-brain barrier? What are its primary metabolites? nih.gov
Biological Signaling Identification of potential interactions with biological receptors or enzymes.Does it modulate any known signaling pathways? What are its downstream effects? nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.